1-Cyano-2-ethylguanidine

Descripción general

Descripción

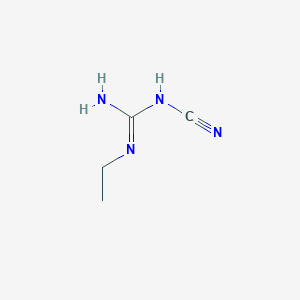

This molecule is a derivative of guanidine, which is known for its versatility and biological activity. The compound’s structure includes a cyano group (-CN) and an ethyl group (-C2H5) attached to the guanidine core, making it a unique and valuable chemical entity.

Métodos De Preparación

The synthesis of 1-Cyano-2-ethylguanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method includes the use of cyanamides that react with derivatized amines . Another approach involves the use of thiourea derivatives as guanidylating agents, often in conjunction with coupling reagents or metal-catalyzed guanidylation . Industrial production methods may employ similar synthetic routes but on a larger scale, optimizing reaction conditions to achieve higher yields and purity.

Análisis De Reacciones Químicas

1-Cyano-2-ethylguanidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert the cyano group to an amine group, altering the compound’s properties.

Substitution: The cyano and ethyl groups can participate in substitution reactions, where other functional groups replace them. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-Cyano-2-ethylguanidine is a derivative of guanidine characterized by a cyano group and an ethyl group attached to the guanidine core. This unique structure contributes to its diverse functionality in various applications.

Scientific Research Applications

This compound has several notable applications:

| Application Area | Description |

|---|---|

| Chemistry | Serves as a building block for synthesizing complex molecules and as a reagent in organic reactions. |

| Biology | Useful in studying enzyme mechanisms and protein interactions due to its guanidine core. |

| Industry | Employed in the production of specialty chemicals and as a catalyst in industrial processes. |

Chemistry

In organic synthesis, this compound is utilized as a reagent for various chemical reactions, facilitating the formation of more complex structures. Its guanidine core allows for diverse reactivity, making it valuable in synthetic chemistry.

Biology

The compound's ability to interact with biological molecules enables its application in biochemical research. It has been shown to influence cellular processes, including:

- Cell Signaling Pathways : this compound modulates key signaling pathways that impact gene expression and cellular metabolism.

- Enzyme Interaction : It can bind to enzymes such as cytochrome P450, altering their activity and affecting drug metabolism profiles.

Industry

In industrial applications, this compound is involved in the production of specialty chemicals and serves as a catalyst in various chemical processes. Its properties make it suitable for developing new materials and enhancing reaction efficiencies.

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound across different contexts:

- Mitochondrial Function Modulation : A study demonstrated that this compound could effectively modulate mitochondrial function, suggesting applications in metabolic disorders where mitochondrial dysfunction is a factor.

- Cytochrome P450 Inhibition : Research found that the compound's inhibition of cytochrome P450 enzymes could significantly alter drug metabolism profiles, presenting implications for pharmacokinetics and drug interactions.

- Stability Under Various Conditions : Investigations into the stability of this compound revealed that while it remains stable over time, degradation can occur under certain conditions, impacting its biological activity. This finding emphasizes the need for careful handling during experimental procedures.

Mecanismo De Acción

The mechanism of action of 1-Cyano-2-ethylguanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group is highly basic, allowing it to form stable complexes with various biological molecules. This interaction can modulate the activity of enzymes and receptors, influencing biochemical pathways .

Comparación Con Compuestos Similares

1-Cyano-2-ethylguanidine can be compared to other guanidine derivatives such as:

1-Cyano-2-methylguanidine: Similar structure but with a methyl group instead of an ethyl group, leading to different reactivity and applications.

1-Cyano-2-phenylguanidine:

2-Aminoimidazolines: Cyclic guanidines with unique properties as superbases and applications in organocatalysis. The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and interaction profiles compared to other guanidine derivatives.

Actividad Biológica

1-Cyano-2-ethylguanidine (CEG) is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its cellular effects, molecular mechanisms, metabolic pathways, and applications in scientific research, supported by relevant case studies and findings.

Cellular Effects

This compound has been shown to influence various cellular processes, including:

- Cell Signaling Pathways : CEG modulates key signaling pathways that impact gene expression and cellular metabolism. Notably, it affects mitochondrial Complex IV activity, which is crucial for ATP production and overall cellular bioenergetics.

- Gene Expression : The compound has been observed to alter the expression of genes involved in metabolic processes, indicating its role as a potential regulator of cellular function.

The molecular interactions of CEG are critical to understanding its biological activity:

- Enzyme Interaction : CEG can bind to various enzymes, including cytochrome P450 enzymes, leading to modifications in their activity. This interaction can inhibit the metabolism of different substrates, showcasing its potential as an enzyme modulator.

- Binding Affinity : The guanidine core structure allows CEG to interact effectively with biological molecules, making it a valuable tool for studying enzyme mechanisms and protein interactions.

Dosage Effects in Animal Models

Research indicates that the effects of CEG vary significantly with dosage:

- Low Doses : At lower concentrations, CEG may enhance cellular metabolism and promote beneficial effects on cell function.

- High Doses : Conversely, high doses can lead to toxicity, inhibiting enzyme activity and disrupting normal cellular processes. This biphasic response underscores the importance of dosage in therapeutic applications.

Metabolic Pathways

CEG undergoes various metabolic transformations:

- Phase I Reactions : These include oxidation reactions mediated by cytochrome P450 enzymes.

- Phase II Reactions : CEG can also undergo conjugation with glucuronic acid, facilitating its excretion from the body.

Transport and Distribution

The distribution of CEG within biological systems is mediated through specific transport mechanisms:

- Cellular Uptake : CEG is taken up by cells via transporters that facilitate its accumulation in specific cellular compartments, such as mitochondria or the nucleus.

Subcellular Localization

The localization of CEG within cells affects its functional properties:

- Targeting Signals : The compound can be directed to specific organelles through post-translational modifications and targeting signals, enhancing its biological efficacy.

Scientific Research Applications

This compound has several applications across various fields:

| Application Area | Description |

|---|---|

| Chemistry | Serves as a building block for synthesizing complex molecules and as a reagent in organic reactions. |

| Biology | Useful in studying enzyme mechanisms and protein interactions due to its guanidine core. |

| Industry | Employed in the production of specialty chemicals and as a catalyst in industrial processes. |

Case Studies and Research Findings

Recent studies have highlighted the potential of CEG in various contexts:

- A study demonstrated that CEG could effectively modulate mitochondrial function, suggesting applications in metabolic disorders where mitochondrial dysfunction is a factor.

- Another investigation found that CEG's inhibition of cytochrome P450 enzymes could alter drug metabolism profiles, presenting implications for pharmacokinetics and drug interactions.

- Research into the stability of CEG under different conditions revealed that while it remains stable over time, degradation can occur, impacting its biological activity. This finding emphasizes the need for careful handling and storage during experimental procedures.

Propiedades

IUPAC Name |

1-cyano-2-ethylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4/c1-2-7-4(6)8-3-5/h2H2,1H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKKZUUMAGYBBFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C(N)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30325970 | |

| Record name | 1-cyano-2-ethylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24010-80-8 | |

| Record name | NSC522390 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522390 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-cyano-2-ethylguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30325970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.